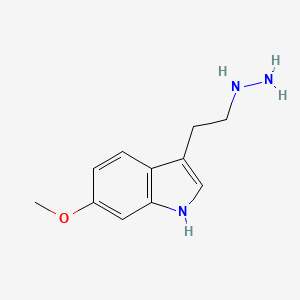
3-(2-Hydrazinylethyl)-6-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydrazinylethyl)-6-methoxy-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a hydrazinylethyl group at the third position and a methoxy group at the sixth position of the indole ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Hydrazinylation: The 6-methoxyindole is then reacted with 2-bromoethylhydrazine under basic conditions to introduce the hydrazinylethyl group at the third position of the indole ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with different substituents replacing the hydrazinylethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can serve as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylethyl group may facilitate binding to these targets, leading to modulation of their activity. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole: Similar structure but with the methoxy group at the fifth position.
3-(2-Hydrazinylethyl)-7-methoxy-1H-indole: Similar structure but with the methoxy group at the seventh position.
3-(2-Hydrazinylethyl)-6-hydroxy-1H-indole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The unique positioning of the methoxy group at the sixth position in 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole may result in distinct chemical reactivity and biological activity compared to its analogs. This positioning can influence the compound’s electronic distribution and steric interactions, leading to different pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
887593-67-1 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-(6-methoxy-1H-indol-3-yl)ethylhydrazine |
InChI |
InChI=1S/C11H15N3O/c1-15-9-2-3-10-8(4-5-14-12)7-13-11(10)6-9/h2-3,6-7,13-14H,4-5,12H2,1H3 |
InChI-Schlüssel |
DVGGCGFGHKIQRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


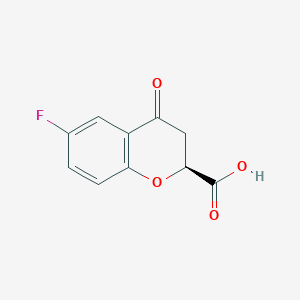

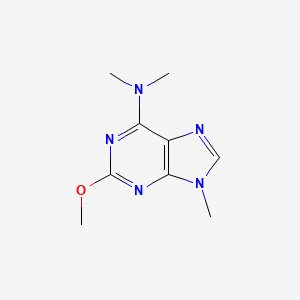
![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)
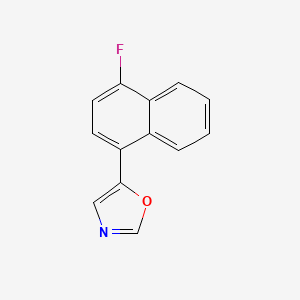

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
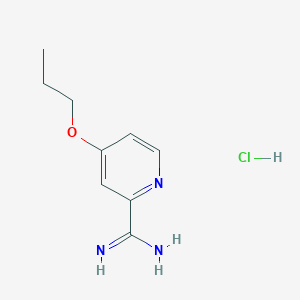
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
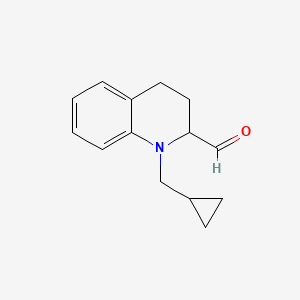
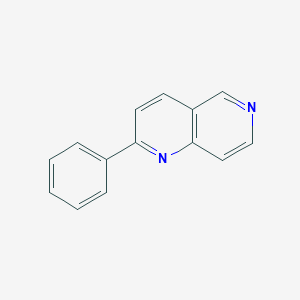
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)

